For Research, Scientific, and Drug Development Professionals
For Research, Scientific, and Drug Development Professionals
An In-Depth Technical Guide on the Synthesis and Purification of Azoxystrobin-d4
Introduction
Azoxystrobin is a broad-spectrum systemic fungicide belonging to the strobilurin class.[1][2][3] Its mechanism of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex, thereby blocking electron transport and preventing ATP production.[1][4] Due to its efficacy, it is widely used in agriculture to protect a variety of crops from fungal diseases.[1][5]
The deuterated isotopologue, Azoxystrobin-d4, serves as an invaluable tool in analytical and research settings. Specifically, it is employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise and accurate quantification of azoxystrobin residues in environmental and biological samples.[6][7] This guide provides a comprehensive overview of the synthetic pathways and purification methodologies for producing high-purity Azoxystrobin-d4 for research applications.
Physicochemical and Analytical Data
Quantitative data for Azoxystrobin-d4 is summarized below, providing key identifiers and typical specifications for an analytical standard grade product.
Table 1: Physicochemical Properties of Azoxystrobin-d4
| Property | Value | Source |
| Chemical Name | Methyl (E)-2-{2-[6-(2-cyano(d4)phenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate | [6] |
| Empirical Formula | C₂₂D₄H₁₃N₃O₅ | [6] |
| Molecular Weight | 407.41 g/mol | [6] |
| Appearance | White to off-white solid | [4] |
| log Kow (Partition Coeff.) | 2.50 (at 20 °C) | [4] |
| Storage Temperature | 2-8°C | [6] |
Table 2: Analytical Specifications
| Parameter | Specification | Method |
| Purity (Assay) | ≥98.0% | HPLC[6] |
| Isotopic Purity | Typically ≥99% atom % D | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
Synthesis of Azoxystrobin-d4
The synthesis of Azoxystrobin-d4 mirrors the established routes for unlabeled Azoxystrobin, with the critical difference being the introduction of a deuterium-labeled precursor. The most common strategies involve the sequential coupling of three key fragments: a phenylacrylate moiety, a pyrimidine core, and a cyanophenol ring. For Azoxystrobin-d4, the deuterium atoms are located on the cyanophenoxy ring.
A plausible and efficient synthetic route involves a two-step nucleophilic aromatic substitution (SNAr) process.
-
Step 1: Synthesis of the Phenylacrylate-Pyrimidine Intermediate. Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate is coupled with 4,6-dichloropyrimidine.
-
Step 2: Final Coupling with Deuterated Cyanophenol. The resulting intermediate, (E)-methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate, is then coupled with 2-cyanophenol-d4 to yield the final product.
Caption: Synthetic pathway for Azoxystrobin-d4.
Experimental Protocol: Synthesis
The following protocol is a representative methodology based on established synthetic routes for Azoxystrobin.[8][9]
Materials and Reagents:
-
Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate
-
4,6-Dichloropyrimidine
-
2-Cyanophenol-d4
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
4-Dimethylaminopyridine (DMAP) (optional, catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of (E)-methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate
-
To a stirred solution of Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add 4,6-dichloropyrimidine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours under a nitrogen atmosphere, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of Azoxystrobin-d4
-
Dissolve the crude intermediate from Step 1 (1.0 eq) and 2-Cyanophenol-d4 (1.1 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of DMAP (0.05 eq).[8]
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours under a nitrogen atmosphere.[8] Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and precipitate the crude product by adding it to water.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum. This yields the crude Azoxystrobin-d4 product.
Purification of Azoxystrobin-d4
Achieving the high purity (≥98%) required for an analytical standard necessitates a robust purification strategy. The primary method for purifying crude Azoxystrobin is multi-stage crystallization.[10] For research-grade material, preparative HPLC may also be employed.
Caption: Purification workflow for Azoxystrobin-d4.
Experimental Protocol: Purification by Crystallization
This protocol is adapted from patented industrial crystallization methods for Azoxystrobin, which are effective for achieving high purity.[10]
Materials and Reagents:
-
Crude Azoxystrobin-d4
-
Butyl Acetate (or Methanol/Toluene)[10]
-
Seed crystals of pure Azoxystrobin (optional, but recommended)
Procedure:
-
Dissolution: Add the crude Azoxystrobin-d4 solid to a suitable crystallization vessel with butyl acetate. Heat the mixture to 60-70°C with stirring until all the solid is completely dissolved.
-
First-Stage Crystallization: If using seed crystals, add them to the solution while maintaining the temperature between 60-68°C. Allow the solution to stir at this temperature for a period to initiate crystal growth.[10]
-
Second-Stage Crystallization: Slowly cool the mixture to 40-50°C over 1-2 hours. Hold at this temperature to allow for further crystal formation.[10]
-
Third-Stage Crystallization: Continue to cool the slurry to a final temperature of 0-25°C and hold for at least 1 hour to maximize the yield of precipitated product.[10]
-
Isolation: Filter the crystalline solid using a Buchner funnel. Wash the filter cake with a small amount of cold solvent (butyl acetate) to remove residual soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Analysis: Confirm the purity of the final product using HPLC. Verify identity and isotopic enrichment using Mass Spectrometry and NMR. Analytical methods like GC-MS and LC-MS/MS are standard for residue analysis.[11]
Conclusion
The synthesis and purification of Azoxystrobin-d4 are critical for supporting advanced analytical research in environmental science and toxicology. The synthetic route, based on sequential nucleophilic aromatic substitutions using a deuterated precursor, is a reliable method for its preparation. Subsequent purification via a controlled multi-stage crystallization process is essential for achieving the high-purity material required for its use as an internal standard. The protocols and data presented in this guide offer a comprehensive technical resource for researchers engaged in the production and application of this important analytical standard.
References
- 1. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 2. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 3. Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 4. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. Azoxystrobin-(cyanophenoxy-d4) analytical standard, PESTANAL® | Sigma-Aldrich [sigmaaldrich.com]
- 7. Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]
- 9. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 10. CN114478400B - Crystallization method of azoxystrobin - Google Patents [patents.google.com]
- 11. fao.org [fao.org]
